![molecular formula C15H22ClNO2S B3020102 2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide CAS No. 2411239-60-4](/img/structure/B3020102.png)
2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylphenyl group, and a methylsulfinylpropyl group attached to an acetamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Methylsulfinylpropyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of methyl groups.
N-(2-Methylsulfinylpropyl)-N-(3,5-dimethylphenyl)acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide is unique due to the presence of both the chloro and methylsulfinylpropyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-11-5-12(2)7-14(6-11)10-17(15(18)8-16)9-13(3)20(4)19/h5-7,13H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQLVYZFHCTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN(CC(C)S(=O)C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B3020020.png)
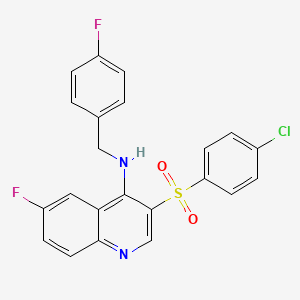


![9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3020025.png)

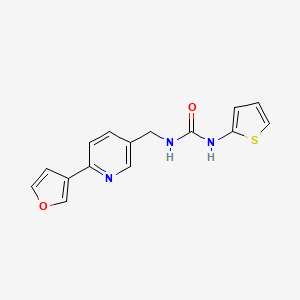
![N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3020029.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)
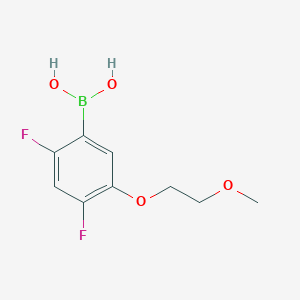
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)
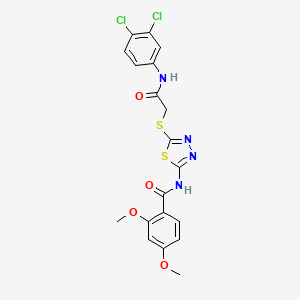
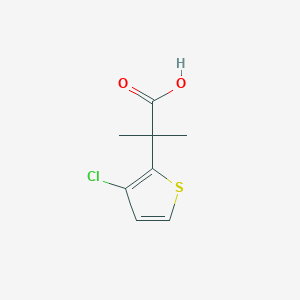
![2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B3020040.png)
